![molecular formula C23H24N4O2S B2736659 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-05-5](/img/structure/B2736659.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques. These techniques can identify main spectral features such as group CN, a cyano group α-hydrogen, and (hetero)aromatic protons .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve [4+2] cycloaddition reactions with inverted electronic requirements . The o-quinone methide, generated from the Mannich base, plays the role of the diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to exhibit inhibitory activity against influenza A virus .
Anticancer Properties
Indole-based compounds have been studied for their cytotoxicity against cancer cells. For example:
Mechanism of Action
The mechanism of action for similar compounds often involves the disruption of biological membrane systems . Compounds of this type are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1). They are useful for the treatment of conditions in which D1 plays a role such as Parkinson’s disease and schizophrenia .
Future Directions
The future directions for research into similar compounds often involve further design and development of more potent derivatives as agents against various diseases . The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-8-10-18(29-2)11-9-16)26-13-12-15-6-4-5-7-17(15)14-26/h4-11,20,28H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHFSERVCCOIOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


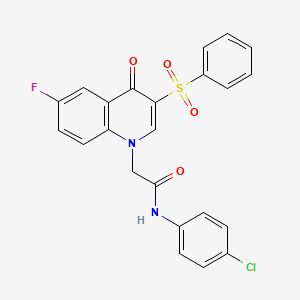
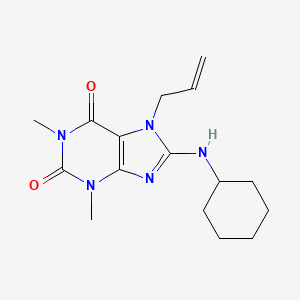
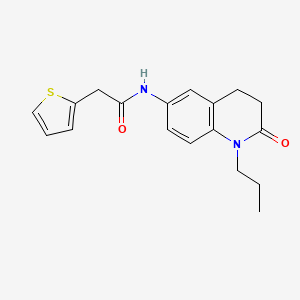
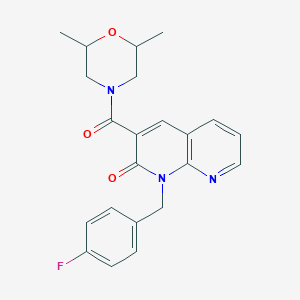
![N-[(4-fluorophenyl)methyl]-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2736585.png)
![Ethyl ({3-cyano-5-[(2-fluorophenyl)carbamoyl]-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2736586.png)
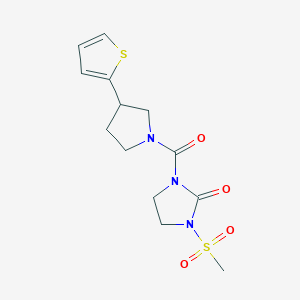
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2736589.png)
![2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2736590.png)
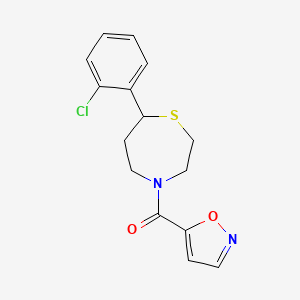
![Methyl 2-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B2736594.png)
![1-(2-Methoxypyridin-4-yl)-4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-2-one](/img/structure/B2736597.png)
